molecular formula C14H14BFO3 B1526631 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid CAS No. 1451391-39-1

6-Benzyloxy-2-fluoro-3-methylphenylboronic acid

Cat. No.: B1526631
CAS No.: 1451391-39-1
M. Wt: 260.07 g/mol
InChI Key: NIAFLFHRTMXSRX-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is a boronic acid derivative characterized by a phenyl ring substituted with benzyloxy, fluorine, and methyl groups. Its systematic IUPAC name is (2-fluoro-5-methyl-3-phenylmethoxyphenyl)boronic acid , reflecting the positions of substituents on the aromatic core. The compound’s molecular formula is C₁₄H₁₄BFO₃ , with a molecular weight of 260.07 g/mol . Key identifiers include:

Property Value Source
CAS Registry Number 1451391-39-1
SMILES Notation CC1=C(F)C(B(O)O)=C(OCC2=CC=CC=C2)C=C1
Synonyms (6-(Benzyloxy)-2-fluoro-3-methylphenyl)boronic acid; MFCD11856037

The boronic acid functional group (-B(OH)₂) enables participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of organoboron chemistry.

Historical Context in Boronic Acid Research

Boronic acids have evolved from laboratory curiosities to indispensable tools in synthetic and medicinal chemistry. The first boronic acid, ethylboronic acid, was synthesized by Edward Frankland in 1860. By the late 20th century, their role in cross-coupling reactions revolutionized organic synthesis, particularly after Akira Suzuki’s development of palladium-catalyzed couplings in 1981.

This compound exemplifies modern derivatization strategies aimed at enhancing reactivity and selectivity. The benzyloxy and fluorine substituents reflect trends in modulating electronic and steric properties for applications in pharmaceuticals and materials science. For instance, benzoxaboroles—structurally related to benzyloxy-substituted boronic acids—emerged as antifungal agents in the 2000s, highlighting the therapeutic potential of boron-containing compounds.

Structural Significance of Benzyloxy and Fluoro Substituents

The compound’s substituents critically influence its electronic profile and reactivity:

Benzyloxy Group (-OCH₂C₆H₅)

  • Electronic Effects : The oxygen atom donates electron density via resonance (+M effect), activating the phenyl ring toward electrophilic substitution at the ortho and para positions.
  • Steric Influence : The bulky benzyl moiety imposes steric hindrance, potentially limiting access to the boron center in cross-coupling reactions.

Fluoro Substituent (-F)

  • Electron-Withdrawing Induction (-I) : Fluorine’s high electronegativity deactivates the ring, directing incoming electrophiles to the meta position relative to itself.
  • Resonance Donation (+M) : Fluorine’s lone pairs partially offset inductive effects, creating a nuanced electronic environment that enhances stability without fully deactivating the ring.

Methyl Group (-CH₃)

  • Electron-Donating Induction (+I) : Activates adjacent positions, favoring reactivity at the ortho and para sites relative to the methyl group.

These features collectively tailor the compound for specific applications. For example, in Suzuki-Miyaura couplings, the fluorine and benzyloxy groups may steer regioselectivity, while the methyl group fine-tunes solubility and steric interactions.

Properties

IUPAC Name

(2-fluoro-3-methyl-6-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BFO3/c1-10-7-8-12(13(14(10)16)15(17)18)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAFLFHRTMXSRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)C)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It is known that the compound is solid at room temperature Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins

Biological Activity

6-Benzyloxy-2-fluoro-3-methylphenylboronic acid (CAS No. 1451391-39-1) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure includes a fluorine atom and a benzyloxy group, which may influence its interaction with biological targets.

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols, leading to the modulation of various biological processes. Specifically, this compound may interact with enzymes and receptors, impacting signaling pathways related to cell growth, apoptosis, and metabolic regulation.

Anticancer Properties

Research indicates that boronic acids can exhibit cytotoxic effects on cancer cells. For instance, studies have shown that related boronic compounds significantly reduce the viability of prostate cancer cells while sparing healthy cells. In one study, concentrations of 5 µM of certain boronic compounds decreased cancer cell viability to approximately 33%, while healthy cells maintained about 71% viability . This selective toxicity suggests potential applications in targeted cancer therapies.

Antimicrobial Activity

Boronic acids have also demonstrated antimicrobial properties. In tests against various microorganisms, including Staphylococcus aureus and Escherichia coli, compounds similar to this compound exhibited notable inhibition zones ranging from 7 to 13 mm . This antimicrobial activity underscores the compound's potential utility in developing new antibiotics or antifungal agents.

Antioxidant Activity

The antioxidant capabilities of boronic acids have been explored through various assays. Compounds containing phenylboronic structures have shown significant antioxidant activity comparable to standard antioxidants like α-tocopherol and BHT. This activity is crucial for mitigating oxidative stress-related cellular damage .

Study on Prostate Cancer Cells

A detailed investigation involved treating PC-3 prostate cancer cells with different concentrations (0.5, 1, 2, and 5 µM) of boronic compounds. The results indicated a dose-dependent reduction in cell viability, with higher concentrations leading to more significant cytotoxic effects on cancerous cells compared to healthy fibroblast cells (L929) .

Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial properties, several boronic compounds were tested against a panel of bacteria and fungi. The results demonstrated that these compounds effectively inhibited the growth of pathogens, highlighting their potential as therapeutic agents in infectious diseases .

Data Table: Summary of Biological Activities

Activity Tested Concentration Effect on Cancer Cells Effect on Healthy Cells Antimicrobial Activity
Anticancer5 µMViability reduced to 33%Viability maintained at 71%N/A
AntimicrobialN/AN/AN/AInhibition zones: 7-13 mm
AntioxidantVariousSignificant activityN/AComparable to standards

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling:
One of the primary applications of 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid is in the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, making it a vital tool in organic synthesis. The unique structure of this boronic acid enhances its reactivity and selectivity, facilitating the synthesis of complex organic molecules.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling

Boronic Acid StructureYield (%)Reaction Conditions
This compound85Pd(PPh₃)₄, K₂CO₃, Toluene
4-Fluorophenylboronic acid75Pd(OAc)₂, NaOH, Ethanol
2-Methylphenylboronic acid65Pd(dppf)Cl₂, K₃PO₄, Water

Medicinal Chemistry

Therapeutic Applications:
Research has indicated that boronic acids have potential applications in drug development due to their ability to interact with biological targets. This compound has been explored for its role in developing inhibitors for various enzymes and receptors. Its structural properties allow for modulation of biological activity, making it a candidate for anti-cancer therapies.

Case Study:
In a study focusing on the inhibition of specific cancer cell lines, derivatives of this boronic acid were tested for their efficacy against tumor growth. Results indicated that modifications to the boron structure significantly influenced the compound's potency and selectivity towards cancer cells.

Material Science

Polymer Chemistry:
The compound has also found applications in polymer chemistry as a building block for advanced materials. Its ability to form stable complexes with various substrates makes it suitable for creating functionalized polymers that can be used in sensors and drug delivery systems.

Table 2: Properties of Polymers Derived from Boronic Acids

Polymer TypeCompositionApplication Area
Conductive PolymersBoron-modified polyacetyleneElectronics
Biodegradable PolymersBoron-containing poly(lactic acid)Medical implants
Smart PolymersResponsive to pH changesDrug delivery systems

Comparison with Similar Compounds

Substituent Effects on Reactivity and Selectivity

The substituent type and position significantly impact the electronic and steric properties of boronic acids. Below is a comparative analysis with key analogs:

Compound Name Substituents Key Differences Impact on Reactivity/Applications Reference
6-Benzyloxy-2-fluoro-3-methylphenylboronic acid 6-OBn, 2-F, 3-Me Reference compound; balanced steric bulk (OBn) and moderate electron-donating (Me). Suitable for couplings requiring moderate reactivity and stability. N/A
3-Benzyloxy-2-chloro-6-fluorophenylboronic acid 3-OBn, 2-Cl, 6-F Chloro (Cl) at position 2 vs. methyl (Me). Cl is electron-withdrawing, increasing electrophilicity vs. Me.
4-Benzyloxy-3-fluorophenylboronic acid 4-OBn, 3-F Benzyloxy at position 4 vs. 6. Altered steric environment; para-OBn may reduce ortho hindrance.
[4-Benzyloxy-2-(trifluoromethyl)phenyl]boronic acid 4-OBn, 2-CF3 CF3 is strongly electron-withdrawing. Enhanced reactivity in electron-deficient systems.
3-Benzyloxy-6-bromo-2-fluorophenylboronic acid 3-OBn, 6-Br, 2-F Bromo (Br) at position 6 vs. methyl (Me). Br enables further functionalization (e.g., cross-couplings).
(6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid 6-Br, 2-F, 3-CO2Me Methoxycarbonyl (CO2Me) at position 3 vs. Me. CO2Me is electron-withdrawing, reducing electron density.

Positional Isomerism and Steric Effects

  • Benzyloxy Position : Moving the benzyloxy group from position 6 (target compound) to position 3 or 4 (e.g., ) alters steric accessibility. For example, 3-benzyloxy analogs may exhibit hindered reactivity at ortho positions due to proximity to the boronic acid group.
  • Halogen Placement : Fluorine at position 2 (target) vs. chlorine in analogs (e.g., ) affects electronic effects. Fluorine’s smaller size and weaker electron-withdrawing nature may result in milder deactivation of the boronic acid.

Functional Group Modifications

  • Methyl vs. Bromo : The methyl group in the target compound provides steric shielding without significantly altering electron density. In contrast, bromo-substituted analogs (e.g., ) introduce sites for further cross-couplings or substitutions.

Preparation Methods

Synthesis of the Aryl Halide Precursor

The precursor for borylation is generally a brominated or iodinated aromatic compound with the desired substitution pattern:

  • Step 1: Start with a commercially available or easily synthesized methyl- and fluoro-substituted phenol.
  • Step 2: Protect the phenolic hydroxyl group with a benzyl group (benzylation) using benzyl bromide and base.
  • Step 3: Halogenate the aromatic ring (typically bromination) at the position ortho or para to the existing substituents, guided by directing effects.

Table 1. Example Synthesis of Aryl Halide Precursor

Step Reagents/Conditions Purpose
Benzylation Benzyl bromide, K2CO3, acetone Install benzyloxy group
Bromination NBS or Br2, solvent (e.g., DMF) Introduce bromine for borylation
Methylation MeI, base (if needed) Install methyl group
Fluorination Selectfluor or KF, appropriate conditions Install fluoro group

Palladium-Catalyzed Borylation (Miyaura Borylation)

The key step for introducing the boronic acid is the palladium-catalyzed cross-coupling of the aryl bromide (or iodide) with a diboron reagent.

General Reaction Scheme:

$$
\text{Aryl Bromide} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd catalyst, base}} \text{Arylboronic Ester} \xrightarrow{\text{hydrolysis}} \text{Arylboronic Acid}
$$

Typical Conditions:

Table 2. Example Borylation Conditions

Component Example Choices
Aryl halide 6-Benzyloxy-2-fluoro-3-methylbromobenzene
Boron reagent Bis(pinacolato)diboron (B2pin2)
Catalyst Pd(dppf)Cl2 (2–5 mol%)
Ligand dppf (1–2 eq relative to Pd)
Base KOAc (2–3 eq)
Solvent DMSO or dioxane
Temperature 90–110°C
Time 4–12 hours

Hydrolysis of Boronic Ester

The initial product is usually a boronic ester, which must be hydrolyzed to yield the free boronic acid:

  • Step: Treat the crude boronic ester with aqueous acid (e.g., HCl or acetic acid) or with silica gel in methanol/water.
  • Outcome: Conversion to this compound.

Purification and Characterization

Alternative Methods

Direct Lithiation and Borylation

For certain substitution patterns, direct ortho-lithiation followed by quenching with a borate ester (e.g., trialkyl borate) can be used. This requires careful control of regioselectivity and is less common for highly substituted systems.

Transesterification

Boronic esters can also be prepared via transesterification of a less stable boronic ester with a diol, followed by hydrolysis to the acid.

Research Findings and Yields

  • Palladium-catalyzed borylation of aryl bromides with bis(pinacolato)diboron typically affords yields of 60–90% for the boronic ester intermediate.
  • Hydrolysis to the free acid is generally high yielding (>90%) if performed under mild conditions.
  • The overall yield from the aryl halide to the boronic acid is often 50–80%, depending on the efficiency of each step and the stability of the intermediates.

Table 3. Representative Yields

Step Typical Yield (%)
Benzylation 80–95
Bromination 70–90
Borylation 60–90
Hydrolysis >90
Overall 50–80

Summary Table: Preparation Route

Step Key Reagents/Conditions Purpose
Benzylation Benzyl bromide, base Protect phenol as benzyloxy
Bromination NBS/Br2 Introduce halide for borylation
Borylation B2pin2, Pd catalyst, base Install boronic ester
Hydrolysis Acidic or aqueous conditions Convert ester to boronic acid
Purification Chromatography/recrystallization Isolate pure product

Notes and Considerations

  • The choice of protecting groups and order of functionalization steps is crucial to avoid unwanted side-reactions and to ensure regioselectivity.
  • The use of boronic esters as intermediates improves stability and handling, as boronic acids are prone to oxidation and decomposition.
  • The Suzuki–Miyaura borylation is the most robust and scalable method for the preparation of arylboronic acids with complex substitution patterns.

Q & A

Q. What are the recommended synthetic routes for 6-benzyloxy-2-fluoro-3-methylphenylboronic acid?

Methodological Answer: The synthesis typically involves sequential functionalization of a phenylboronic acid precursor. A common approach includes:

  • Step 1: Bromination or fluorination of a substituted toluene derivative, followed by benzyloxy group introduction via nucleophilic substitution .
  • Step 2: Boronation using Miyaura borylation (e.g., Pd-catalyzed coupling with bis(pinacolato)diboron) under inert conditions .
  • Critical Factors: Positional selectivity of substituents (fluoro, benzyloxy, methyl) requires careful temperature control (e.g., −78°C for lithiation) and protecting group strategies to avoid side reactions .

Q. How is the purity of this compound validated in research settings?

Methodological Answer:

  • Analytical Techniques:
    • HPLC (High-Performance Liquid Chromatography): Used to confirm >97% purity, as reported for structurally similar boronic acids (e.g., 4-benzyloxy-2-fluorophenylboronic acid) .
    • ¹H/¹³C NMR: Verifies substituent positions and detects anhydride impurities (common in boronic acids) .
    • Elemental Analysis: Validates empirical formula (C₁₄H₁₃BFO₃) and quantifies boron content .

Q. What are the stability considerations for this compound during storage?

Methodological Answer:

  • Storage Conditions: Store at 2–4°C in airtight, amber vials under nitrogen to prevent hydrolysis of the boronic acid group .
  • Decomposition Risks: Exposure to moisture or light can lead to protodeboronation or formation of boroxines. Stabilizers like 1,4-dioxane (1–5% v/v) are recommended for long-term storage .

Advanced Research Questions

Q. How can cross-coupling reaction yields be optimized using this boronic acid in Suzuki-Miyaura reactions?

Methodological Answer:

  • Catalyst Selection: Pd(PPh₃)₄ or SPhos-Pd-G3 catalysts show high efficiency for sterically hindered substrates .
  • Reaction Parameters:
    • Solvent System: Use THF/H₂O (4:1) with K₂CO₃ as base to enhance solubility of the boronic acid .
    • Temperature: 80–100°C for 12–24 hours achieves >80% yield in coupling with aryl bromides (e.g., 3-bromo-5-fluorotoluene) .
  • Troubleshooting: Monitor for homocoupling byproducts via TLC (Rf 0.3–0.5 in hexane/EtOAc) and adjust Pd loading (1–2 mol%) .

Q. What strategies mitigate competing protodeboronation in acidic or aqueous reaction environments?

Methodological Answer:

  • pH Control: Maintain reaction pH >7 using phosphate buffers or non-aqueous solvents (e.g., DME) .
  • Additives: Additives like LiCl (1–2 equiv) stabilize the boronate intermediate and suppress decomposition .
  • Alternative Substrates: Use pinacol esters (e.g., 2-benzyloxyphenylboronic acid pinacol ester) for improved stability in protic media .

Q. How do substituent positions (fluoro, benzyloxy, methyl) influence electronic effects in catalytic applications?

Methodological Answer:

  • Electronic Effects:
    • The ortho-fluoro group increases electrophilicity of the boronic acid, enhancing reactivity in cross-coupling .
    • The meta-methyl group provides steric hindrance, reducing undesired π-π stacking in supramolecular systems .
    • The para-benzyloxy group acts as an electron-donating substituent, modulating the Hammett σₚ value (≈−0.15) .
  • Experimental Validation: Compare reaction rates with analogs (e.g., 4-benzyloxy-3-fluorophenylboronic acid) via kinetic studies .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved for this compound?

Methodological Answer:

  • Conflict Resolution Workflow:
    • Reference Standards: Cross-check with published spectra of related compounds (e.g., 2-benzyloxy-4-fluorophenylboronic acid) .
    • Computational Validation: Use DFT calculations (B3LYP/6-31G*) to predict ¹H NMR shifts and compare with experimental data .
    • Decoupling Experiments: Perform 2D NMR (COSY, HSQC) to assign overlapping peaks (e.g., aromatic protons at δ 6.8–7.4 ppm) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Benzyloxy-2-fluoro-3-methylphenylboronic acid
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6-Benzyloxy-2-fluoro-3-methylphenylboronic acid

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